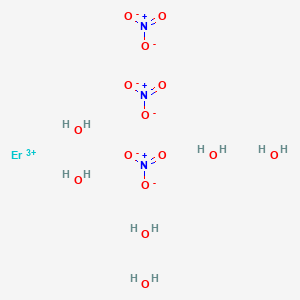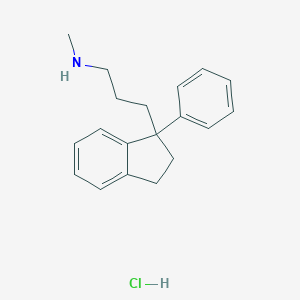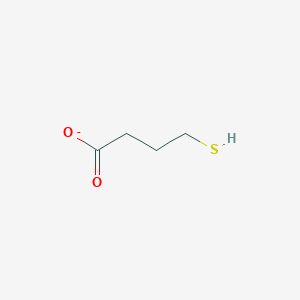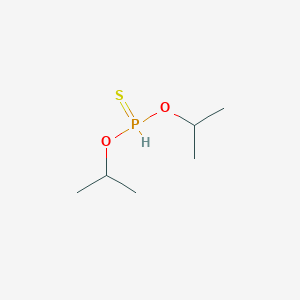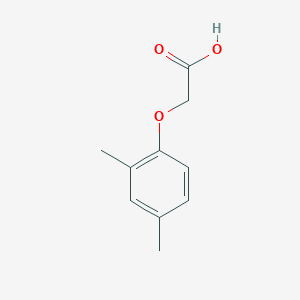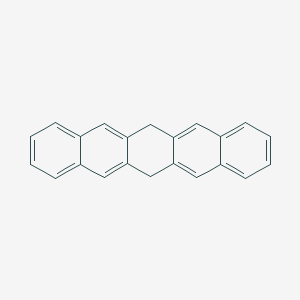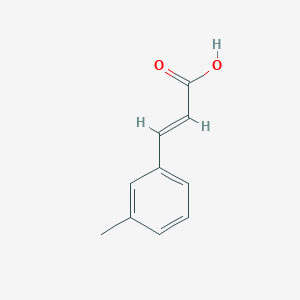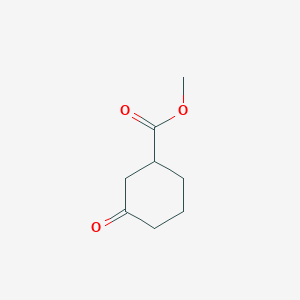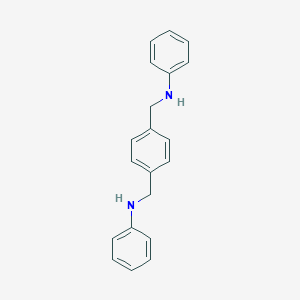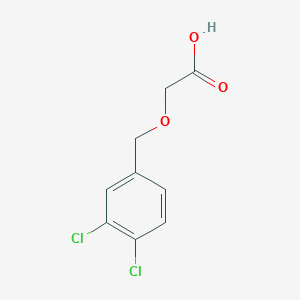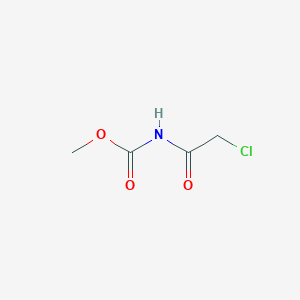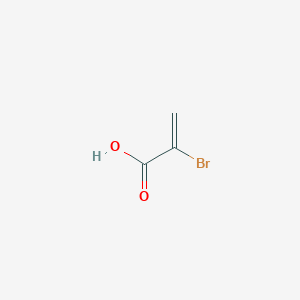
2-溴丙烯酸
描述
Synthesis Analysis
The synthesis of 2-bromoacrylic acid and its derivatives often involves the transformation of simpler organic molecules through processes like bromination, cyclization, and functionalization. For instance, alkyl 2-(bromomethyl)aziridine-2-carboxylates and alkyl 3-bromoazetidine-3-carboxylates can be synthesized from alkyl 2-(bromomethyl)acrylates, demonstrating the versatility of 2-bromoacrylic acid derivatives as synthons in organic synthesis (Mangelinckx et al., 2008). Another example is the synthesis of 2-bromomethyl-3-aryl-2-propenoic acids from Baylis–Hillman adducts, showcasing their utility as precursors in further chemical transformations (Zulykama & Perumal, 2009).
Molecular Structure Analysis
The molecular structure of 2-bromoacrylic acid includes a vinyl group adjacent to a bromine atom, providing sites for nucleophilic attack and facilitating further chemical modifications. This structural feature is crucial for its reactivity and application in synthesis processes, such as the palladium-catalyzed decarboxylative synthesis of diverse dibenzofulvenes, where α-bromoacrylic acids act as C1 insertion units (Zhang et al., 2021).
Chemical Reactions and Properties
2-Bromoacrylic acid undergoes a variety of chemical reactions, including halogenation, cycloaddition, and nucleophilic substitution, due to its reactive bromo and acrylic moieties. For example, the facile synthesis of 2-bromo-3-fluorobenzonitrile demonstrates the utility of aryl boronic acids in halodeboronation reactions, highlighting the synthetic versatility of bromo-functionalized compounds (Szumigala et al., 2004).
科学研究应用
Synthesis of Diverse Dibenzofulvenes
2-Bromoacrylic acid is utilized as a C1 insertion unit in palladium-catalyzed [4 + 1] annulation of 2-iodobiphenyls, offering an efficient pathway for constructing a range of dibenzofulvenes. This method is notable for its broad substrate scope and ability to incorporate complex frameworks into the products through double C(aryl)-C(vinyl) bonds formation, facilitated by C(vinyl)-Br bond cleavage and decarboxylation (Zhang et al., 2021).
Green-Light-Induced Atom Transfer Radical Polymerization
Sodium 2-bromoacrylate, derived from 2-bromoacrylic acid, serves as a water-soluble inibramer in the green-light-induced atom transfer radical polymerization (ATRP). This process synthesizes hyperbranched polymethacrylates under biologically relevant conditions, enabling the creation of well-defined branched polymethacrylates with controlled molecular weights, tunable branching degrees, and low dispersity. This approach also facilitates the synthesis of bioconjugates with a well-controlled branched architecture (Kapil et al., 2023).
Bromoacrylation of Plant Oil Triglycerides
2-Bromoacrylic acid participates in the bromoacrylation of plant oil triglycerides, leading to the production of rigid, flame-retardant polymers. This process involves adding bromine and acrylate to fatty acids in triglycerides, followed by radical copolymerization with styrene to form thermoset polymers with unique properties, such as significant mechanical energy generation potential and temperature responsiveness (Eren & Küsefoǧlu, 2004).
Synthesis of Insect Pheromones and Alkenoates
The compound is involved in the synthesis of (E)-2-methylacrylates, which are essential in producing insect pheromones and 2-methylalk-2-enoates, offering a straightforward and stereoselective pathway for these critical compounds (Fernandes et al., 2004).
Microwave-Assisted Cyclization for Organic Synthesis
In organic synthesis, aryl 2-bromoacrylates are utilized for microwave-assisted cyclization in the presence of K2CO3, resulting in the formation of various complex compounds, such as 6 H-benzo[c]chromen-6-ones and their tetrahydro analogues. This methodology underscores the versatility of 2-bromoacrylic acid in facilitating diverse chemical reactions (Dao et al., 2018).
pH-Responsive Cryogels for Mechanical Energy Generation
2-Bromoacrylic acid derivatives, like poly(a-crylic acid) cryogels, exhibit pH responsiveness in oscillatory bromate-sulfite-ferrocyanide reactions, demonstrating potential in generating significant amounts of mechanical energy due to their fast response rates and cyclic volume changes (Bilici et al., 2010).
安全和危害
2-Bromoacrylic acid is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is advised to avoid breathing its mist or vapors, and to wash skin thoroughly after handling. It should not be eaten, drunk, or smoked when using this product. It should be used only outdoors or in a well-ventilated area .
属性
IUPAC Name |
2-bromoprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BrO2/c1-2(4)3(5)6/h1H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMENQNSSJFLQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146487 | |
| Record name | 2-Bromoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoacrylic acid | |
CAS RN |
10443-65-9 | |
| Record name | 2-Bromoacrylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10443-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoacrylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010443659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10443-65-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227848 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromoacrylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50146487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromoacrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



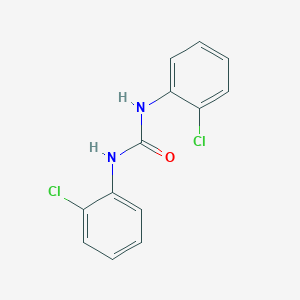
![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)
